molecular formula C32H27NO2S B12378102 6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline

6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline

Cat. No.: B12378102
M. Wt: 489.6 g/mol
InChI Key: KFSSCFLOWFZBPE-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline is a complex organic compound that belongs to the class of indenoquinolines This compound is characterized by its unique structure, which includes a quinoline fused with an indene ring, substituted with dimethylphenyl and methylphenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline is unique due to its fused indenoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C32H27NO2S

Molecular Weight

489.6 g/mol

IUPAC Name

6-(2,4-dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline

InChI

InChI=1S/C32H27NO2S/c1-20-13-16-23(17-14-20)36(34,35)32-26-10-6-5-9-25(26)29-30(32)27-11-7-8-12-28(27)33(4)31(29)24-18-15-21(2)19-22(24)3/h5-19H,1-4H3

InChI Key

KFSSCFLOWFZBPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C4=CC=CC=C4N(C(=C3C5=CC=CC=C52)C6=C(C=C(C=C6)C)C)C

Origin of Product

United States

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